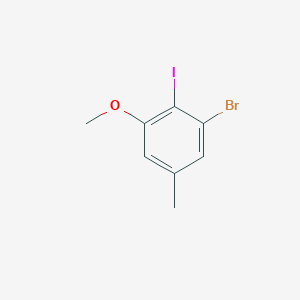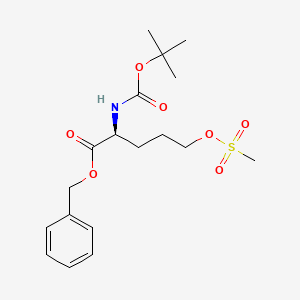
(S)-Benzyl 2-((tert-butoxycarbonyl)amino)-5-((methylsulfonyl)oxy)pentanoate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(S)-Benzyl 2-((tert-butoxycarbonyl)amino)-5-((methylsulfonyl)oxy)pentanoate is a compound that features a tert-butoxycarbonyl (Boc) protecting group, an amino group, and a methylsulfonyl ester. This compound is often used in organic synthesis, particularly in the preparation of peptides and other complex molecules due to its protective groups and reactive sites.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (S)-Benzyl 2-((tert-butoxycarbonyl)amino)-5-((methylsulfonyl)oxy)pentanoate typically involves the following steps:
Protection of the Amino Group: The amino group is protected using tert-butoxycarbonyl chloride (Boc-Cl) in the presence of a base such as triethylamine. This step ensures that the amino group does not participate in subsequent reactions.
Formation of the Methylsulfonyl Ester: The hydroxyl group is converted to a methylsulfonyl ester using methylsulfonyl chloride (MsCl) and a base like pyridine.
Benzylation: The carboxyl group is esterified with benzyl alcohol in the presence of a coupling reagent such as dicyclohexylcarbodiimide (DCC).
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but often employs continuous flow reactors to enhance efficiency and yield. The use of flow microreactor systems has been shown to be more efficient, versatile, and sustainable compared to traditional batch processes .
Análisis De Reacciones Químicas
Types of Reactions
(S)-Benzyl 2-((tert-butoxycarbonyl)amino)-5-((methylsulfonyl)oxy)pentanoate undergoes several types of reactions:
Substitution Reactions: The methylsulfonyl ester can be substituted with various nucleophiles.
Deprotection Reactions: The Boc group can be removed under acidic conditions, typically using trifluoroacetic acid (TFA).
Ester Hydrolysis: The benzyl ester can be hydrolyzed to the corresponding carboxylic acid using hydrogenation or other reducing agents.
Common Reagents and Conditions
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Deprotection: Trifluoroacetic acid (TFA) in dichloromethane.
Hydrolysis: Hydrogenation using palladium on carbon (Pd/C).
Major Products
Substitution: Various substituted derivatives depending on the nucleophile used.
Deprotection: The free amine.
Hydrolysis: The corresponding carboxylic acid.
Aplicaciones Científicas De Investigación
(S)-Benzyl 2-((tert-butoxycarbonyl)amino)-5-((methylsulfonyl)oxy)pentanoate is used in various scientific research applications:
Chemistry: As a building block in the synthesis of peptides and other complex molecules.
Biology: In the study of enzyme mechanisms and protein interactions.
Medicine: As an intermediate in the synthesis of pharmaceutical compounds.
Industry: In the production of fine chemicals and specialty materials.
Mecanismo De Acción
The mechanism of action of (S)-Benzyl 2-((tert-butoxycarbonyl)amino)-5-((methylsulfonyl)oxy)pentanoate involves its ability to act as a protected amino acid derivative. The Boc group protects the amino group during synthetic transformations, and the methylsulfonyl ester provides a reactive site for further functionalization. The compound’s reactivity is primarily due to the presence of these functional groups, which can be selectively removed or modified under specific conditions .
Comparación Con Compuestos Similares
Similar Compounds
(S)-Benzyl 2-((tert-butoxycarbonyl)amino)-5-hydroxy-pentanoate: Lacks the methylsulfonyl ester group.
(S)-Benzyl 2-amino-5-((methylsulfonyl)oxy)pentanoate: Lacks the Boc protecting group.
(S)-Benzyl 2-((tert-butoxycarbonyl)amino)-5-((methylsulfonyl)oxy)hexanoate: Has an extended carbon chain.
Uniqueness
(S)-Benzyl 2-((tert-butoxycarbonyl)amino)-5-((methylsulfonyl)oxy)pentanoate is unique due to the combination of the Boc protecting group and the methylsulfonyl ester, which provides versatility in synthetic applications. The presence of both groups allows for selective reactions and modifications, making it a valuable intermediate in organic synthesis .
Propiedades
Número CAS |
256390-71-3 |
|---|---|
Fórmula molecular |
C18H27NO7S |
Peso molecular |
401.5 g/mol |
Nombre IUPAC |
benzyl (2S)-2-[(2-methylpropan-2-yl)oxycarbonylamino]-5-methylsulfonyloxypentanoate |
InChI |
InChI=1S/C18H27NO7S/c1-18(2,3)26-17(21)19-15(11-8-12-25-27(4,22)23)16(20)24-13-14-9-6-5-7-10-14/h5-7,9-10,15H,8,11-13H2,1-4H3,(H,19,21)/t15-/m0/s1 |
Clave InChI |
SIMHFLLTELFMJV-HNNXBMFYSA-N |
SMILES isomérico |
CC(C)(C)OC(=O)N[C@@H](CCCOS(=O)(=O)C)C(=O)OCC1=CC=CC=C1 |
SMILES canónico |
CC(C)(C)OC(=O)NC(CCCOS(=O)(=O)C)C(=O)OCC1=CC=CC=C1 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![3,4-Dimethyl-3',5',6',7'-tetrahydrospiro[cyclobutane-1,4'-imidazo[4,5-c]pyridine]](/img/structure/B13084991.png)

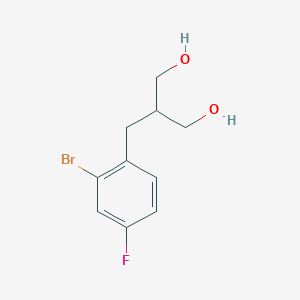
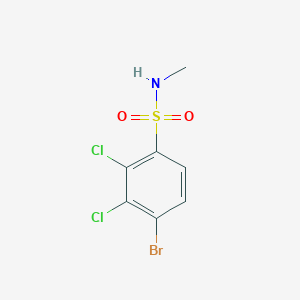
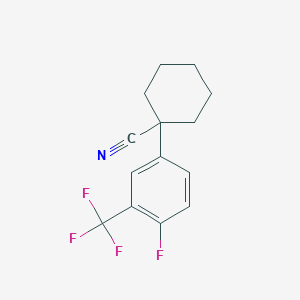
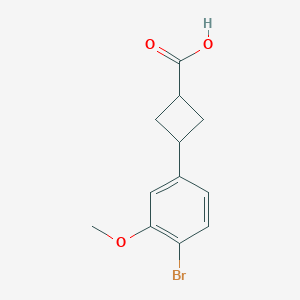
![7-Methyl-5-(trifluoromethyl)-2H,3H,5H,6H,7H,8H-imidazo[1,2-a]pyrimidine](/img/structure/B13085031.png)
![2-[4-(Methylamino)cyclohexyl]-2,3-dihydro-1H-isoindole-1,3-dione](/img/structure/B13085032.png)
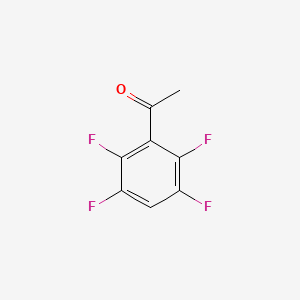
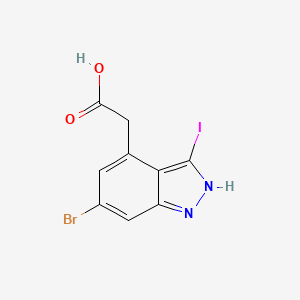
![2-amino-N,3-dimethyl-N-[(1S)-1-pyridin-2-ylethyl]butanamide](/img/structure/B13085061.png)
amine](/img/structure/B13085064.png)
